molecular formula C11H20BrNO B2354445 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1082786-50-2

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2354445
CAS No.: 1082786-50-2
M. Wt: 262.191
InChI Key: SMAYVAMSOFARES-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a brominated piperidine derivative featuring a ketone group and a bromomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₁₈BrNO, with a molecular weight of 260.18 g/mol. The compound’s structure combines a rigid piperidine core with a reactive bromomethyl group and a sterically hindered ketone, making it a versatile intermediate in organic synthesis and drug discovery .

The bromomethyl group serves as a leaving group, enabling alkylation reactions, while the ketone moiety allows for further functionalization, such as reductions or condensations . Potential applications include:

  • Medicinal Chemistry: Piperidine derivatives are explored as enzyme inhibitors or receptor modulators, particularly in neuropharmacology.
  • Chemical Synthesis: The bromomethyl group facilitates cross-coupling reactions, making it valuable in constructing complex molecules .

Properties

IUPAC Name

1-[3-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAYVAMSOFARES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common synthetic route includes the bromination of a piperidine derivative followed by acylation with 2,2-dimethylpropanoyl chloride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Common Reactions:

  • Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: It can be oxidized to yield ketones or reduced to alcohols.
  • Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to form carboxylic acids and alcohols.

Scientific Research Applications

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one finds applications across several research domains:

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the development of new derivatives that can exhibit varied chemical properties.

Biology

In biological research, this compound is utilized to study enzyme interactions and biological pathways. Its ability to act as a ligand makes it valuable for probing molecular targets involved in various biochemical processes.

Medicine

The compound is under investigation for potential therapeutic applications. It may act as a precursor for drug development targeting specific diseases through its interaction with biological molecules .

Industry

In industrial applications, it is used in the production of specialty chemicals and materials due to its versatile reactivity.

Case Studies

Several studies have highlighted the efficacy and potential of this compound:

Antimicrobial Efficacy

A study assessed the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Modifications in side chains were shown to significantly influence potency, indicating that similar derivatives of the target compound could also exhibit antimicrobial activity.

Analgesic Activity Assessment

Research on piperidine derivatives demonstrated their effectiveness in reducing pain responses in animal models. This suggests that this compound may possess analgesic properties worth exploring further.

Anticancer Investigations

Experiments assessing the cytotoxic effects of furan-containing compounds on cancer cell lines revealed promising results. The potential anticancer activity of derivatives related to this compound warrants further investigation into its mechanisms and efficacy against various cancer types.

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromomethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can modulate various biological pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique combination of a 3-bromomethyl-piperidine core and a dimethylpropanone group distinguishes this compound from structurally related molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features Applications
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one 3-(Bromomethyl), 1-ketone C₁₁H₁₈BrNO 260.18 Bromomethyl at 3-position; sterically hindered ketone Drug intermediates, alkylation reactions
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one (Positional Isomer) 4-(Bromomethyl), 1-ketone C₁₁H₁₈BrNO 260.18 Bromomethyl at 4-position; altered steric effects Similar to 3-isomer but with distinct receptor binding due to substituent position
1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one 4-(Hydroxymethyl), 1-ketone C₁₁H₁₉NO₂ 197.28 Hydroxymethyl instead of bromomethyl; reduced electrophilicity Bioconjugation, prodrug design
1-(Bromomethyl)piperidine 1-(Bromomethyl) C₆H₁₀BrN 180.06 No ketone; simpler structure Alkylating agent in small-molecule synthesis
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one 2-Methylpiperidine, 3-amino C₉H₁₈N₂O 170.25 Amino group enhances solubility and hydrogen bonding Neurological drug candidates

Key Findings from Comparative Analysis

Positional Isomerism: The 3-bromomethyl isomer exhibits distinct steric and electronic properties compared to its 4-bromomethyl analog. Biological activity differences are anticipated; for example, the 3-isomer may exhibit stronger binding to enzymes with deep active sites due to spatial alignment .

Functional Group Variations: Bromomethyl vs. Hydroxymethyl: The bromomethyl group’s leaving ability makes it superior for alkylation reactions, whereas the hydroxymethyl analog is more suited for oxidation or conjugation . Ketone vs. Amino Groups: The ketone in the target compound allows for nucleophilic additions, while amino-substituted analogs (e.g., 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one) prioritize hydrogen bonding in drug-receptor interactions .

Biological Relevance: Piperidine derivatives with bromomethyl groups are explored as covalent inhibitors, leveraging bromine’s electrophilicity to modify target proteins . The dimethylpropanone moiety in the target compound may enhance metabolic stability compared to simpler ketones .

Biological Activity

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, also known by its CAS number 1082786-50-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H20BrNO
  • Molecular Weight : 262.19 g/mol
  • CAS Number : 1082786-50-2

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in the realm of cardiovascular effects and potential neuropharmacological applications.

Cardiovascular Effects

A study focusing on similar piperidine derivatives showed that compounds with structural similarities exhibited vasorelaxant activity and bradycardic effects. These findings suggest that this compound may also possess similar cardiovascular properties .

Neuropharmacological Potential

The compound's structure suggests a potential for interacting with neurotransmitter systems. Piperidine derivatives have been explored for their ability to modulate cholinergic activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cholinergic Modulation : The compound may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and enhancing cholinergic transmission.
  • Calcium Channel Interaction : Similar compounds have shown to affect calcium channels, leading to vasorelaxation and reduced heart rate.

Case Studies and Research Findings

Several studies have highlighted the relevance of piperidine derivatives in pharmacology:

StudyFindings
PubMed Study (2010)Demonstrated vasorelaxant activity in piperidine derivatives with bradycardic potency .
Sigma Aldrich ReviewDiscussed the synthesis of piperidine derivatives and their biological evaluations, suggesting potential for cardiovascular applications .
Isatin Mannich Bases ResearchHighlighted the inhibitory effects on cholinesterases and potential neuroprotective properties .

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